![molecular formula C7H8O5 B3325367 Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 21053-90-7](/img/structure/B3325367.png)
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound . It is a versatile compound used in scientific research and exhibits diverse applications, such as drug synthesis, organic reactions, and catalysis.
Synthesis Analysis
The synthesis of Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate involves the reaction of a malonic ester with chloroacetyl chloride . This reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 10-12°C for 1 hour, followed by 40-45°C for another hour .Scientific Research Applications
Synthesis of 4-Hydroxy-2-quinolones
This compound is used in the synthesis of 4-Hydroxy-2-quinolones . These are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Preparation of 3,5-diaryl-6-carbethoxycyclohexanones
It is used in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones . These are efficient synthons in building spiro compounds .
Synthesis of Benzisoxazoles
This compound is also used as an intermediate in the synthesis of benzisoxazoles .
Synthesis of Carbazole Derivatives
It is used in the synthesis of carbazole derivatives .
Anti-Cancer Properties
A study aimed to investigate the anti-cancer properties of compounds containing the furan-3-carboxylate core. They utilized Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate as a starting material and successfully synthesized an analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which exhibited anti-proliferative and apoptosis-inducing effects in human leukemia cells.
Induction of Apoptosis
The compound -4,5-dihydrofuran-3-carboxylate (JOT01007) has also been revealed to induce apoptosis in mouse leukemia (WEHI-3) and human cervical cancer (CaSki) cell lines . It activates BCL2 antagonist/killer 1, poly(ADP‐ribose) polymerase 1 and caspase-3, resulting in apoptosis and inhibiting the migration of human cells .
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, also known as Ethyl 4-hydroxy-2-oxo-2,5-dihydro-3-furancarboxylate, primarily targets promyelocytic leukemia HL-60 cells . These cells are a type of cancer cell that is often used in research to study the effects of various compounds on cell survival, cell cycle profile, and apoptosis .
Mode of Action
The compound interacts with its targets by inducing apoptosis , a process of programmed cell death . This is achieved through the activation of caspase-3 , an enzyme that plays a crucial role in the execution-phase of cell apoptosis . Additionally, the compound upregulates Bax , a pro-apoptotic protein, and downregulates Bcl-2 , an anti-apoptotic protein . These interactions result in changes in the cell cycle profile, leading to a reduction in cell proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. It increases the amount of intracellular Ca2+ and the production of reactive oxygen species (ROS) . Both of these factors can trigger apoptosis. The compound also decreases the mitochondrial membrane potential , which is a critical event in the early phases of cell apoptosis .
Result of Action
The primary result of the compound’s action is a significant reduction in the proliferation of HL-60 cells . This is achieved through the induction of apoptosis in a concentration-dependent manner . The compound’s action also results in an increase in intracellular Ca2+ and ROS production, a decrease in mitochondrial membrane potential, and changes in the expression levels of Bax and Bcl-2 .
properties
IUPAC Name |
ethyl 3-hydroxy-5-oxo-2H-furan-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHHTJWIOPOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(COC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716413 | |
Record name | Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |
CAS RN |
21053-90-7 | |
Record name | Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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